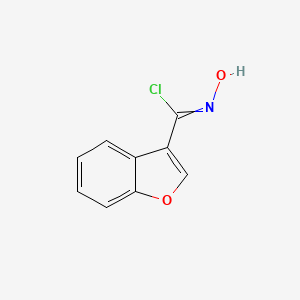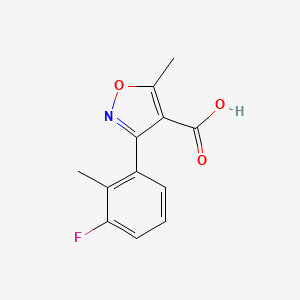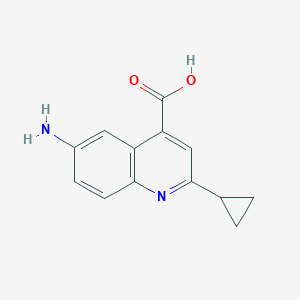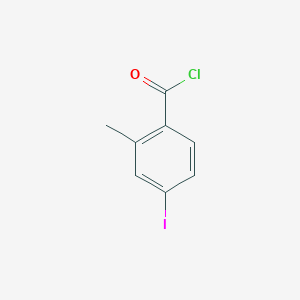
3-(4-Fluoro-7-methyl-3-indolyl)-1-propanamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(4-Fluoro-7-methyl-3-indolyl)-1-propanamine is a chemical compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and are often used in medicinal chemistry for drug development. The presence of a fluorine atom and a methyl group on the indole ring can significantly influence the compound’s chemical properties and biological activities.
Vorbereitungsmethoden
The synthesis of 3-(4-Fluoro-7-methyl-3-indolyl)-1-propanamine typically involves several steps, starting from commercially available starting materials. One common synthetic route includes the following steps:
Formation of the indole ring: This can be achieved through Fischer indole synthesis, where a phenylhydrazine derivative reacts with an aldehyde or ketone under acidic conditions to form the indole ring.
Introduction of the fluorine atom: The fluorine atom can be introduced through electrophilic fluorination using reagents such as Selectfluor.
Alkylation: The indole derivative can be alkylated using an appropriate alkyl halide to introduce the propanamine side chain.
Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of continuous flow reactors to enhance reaction efficiency.
Analyse Chemischer Reaktionen
3-(4-Fluoro-7-methyl-3-indolyl)-1-propanamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding indole-3-carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to convert the compound into its corresponding alcohols or amines.
Substitution: The fluorine atom on the indole ring can be substituted with other nucleophiles under appropriate conditions, leading to the formation of various substituted indole derivatives.
Common reagents and conditions used in these reactions include strong acids or bases, organic solvents, and specific catalysts to facilitate the desired transformations. Major products formed from these reactions depend on the specific reagents and conditions used.
Wissenschaftliche Forschungsanwendungen
3-(4-Fluoro-7-methyl-3-indolyl)-1-propanamine has several scientific research applications, including:
Medicinal Chemistry: The compound can be used as a building block for the synthesis of potential drug candidates targeting various diseases, including cancer, neurological disorders, and infectious diseases.
Biological Studies: It can be used in biological assays to study its effects on different cellular pathways and molecular targets.
Chemical Biology: The compound can be used as a probe to investigate the role of indole derivatives in biological systems.
Industrial Applications: It may be used in the development of new materials or as an intermediate in the synthesis of other valuable compounds.
Wirkmechanismus
The mechanism of action of 3-(4-Fluoro-7-methyl-3-indolyl)-1-propanamine involves its interaction with specific molecular targets in biological systems. The presence of the fluorine atom and the methyl group can enhance its binding affinity to certain receptors or enzymes, leading to modulation of their activity. The compound may also influence various signaling pathways, resulting in its observed biological effects.
Vergleich Mit ähnlichen Verbindungen
3-(4-Fluoro-7-methyl-3-indolyl)-1-propanamine can be compared with other similar compounds, such as:
3-(4-Fluoro-7-methyl-3-indolyl)propanoate: This compound has a similar structure but with a propanoate group instead of a propanamine group.
3-(4-Fluoro-7-methyl-3-indolyl)propanoic acid: This compound has a carboxylic acid group instead of a propanamine group.
3-(4-Fluoro-7-methyl-3-indolyl)methanol: This compound has a hydroxymethyl group instead of a propanamine group.
The uniqueness of this compound lies in its specific substitution pattern, which can influence its chemical properties and biological activities differently compared to its analogs.
Eigenschaften
Molekularformel |
C12H15FN2 |
|---|---|
Molekulargewicht |
206.26 g/mol |
IUPAC-Name |
3-(4-fluoro-7-methyl-1H-indol-3-yl)propan-1-amine |
InChI |
InChI=1S/C12H15FN2/c1-8-4-5-10(13)11-9(3-2-6-14)7-15-12(8)11/h4-5,7,15H,2-3,6,14H2,1H3 |
InChI-Schlüssel |
GIUMQPXWZGKZOI-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C2C(=C(C=C1)F)C(=CN2)CCCN |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


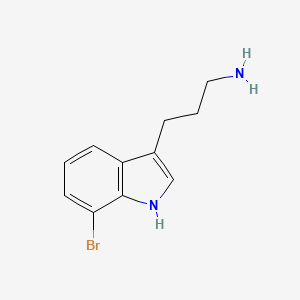
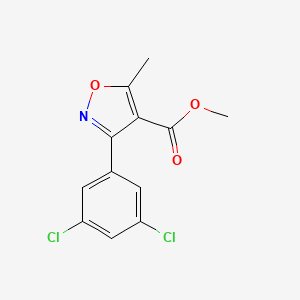
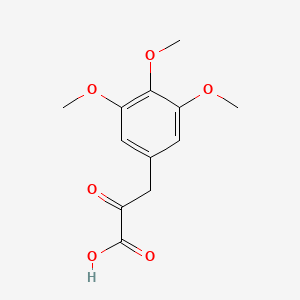
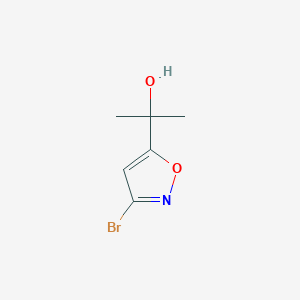

![(R)-2-[(1-Methyl-2-benzimidazolyl)amino]-2-phenylethanol](/img/structure/B13703468.png)
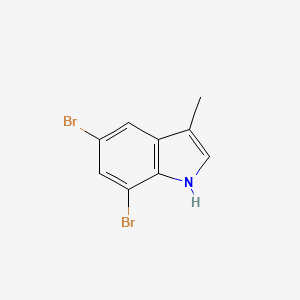
![Ethyl 3-[(2-Bromo-4-cyanophenyl)amino]propanoate](/img/structure/B13703478.png)
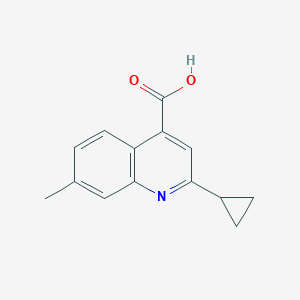
![1-[1-(2-Methoxyphenyl)cyclobutyl]-3-methyl-1-butylamine](/img/structure/B13703486.png)
